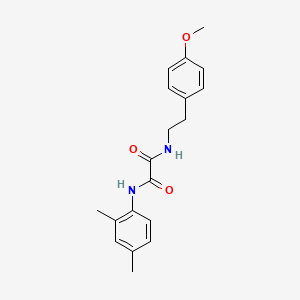

N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-13-4-9-17(14(2)12-13)21-19(23)18(22)20-11-10-15-5-7-16(24-3)8-6-15/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLQZHSBLAZNHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2,4-dimethylaniline with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of oxalyl chloride solution in anhydrous dichloromethane.

Step 2: Addition of 2,4-dimethylaniline to the oxalyl chloride solution under nitrogen atmosphere.

Step 3: Addition of 4-methoxyphenethylamine to the reaction mixture.

Step 4: Stirring the reaction mixture at room temperature for several hours.

Step 5: Purification of the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings can be oxidized to form quinones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide with oxalamide derivatives reported in the literature, focusing on structural variations, synthetic yields, and functional implications.

Substituent Effects on Physicochemical Properties

Key Observations

- Synthetic Yields : Substituent steric and electronic effects significantly impact yields. For example:

- Ortho-substituted aryl groups (e.g., 2-methoxyphenyl in compound 17) reduce yields (35%) due to steric hindrance .

- Electron-withdrawing groups (e.g., fluorine in compound 18) improve reactivity, yielding 52% .

- Bulky substituents (e.g., 3-chloro-4-fluorophenyl in compound 28) maintain moderate yields (64%) while enhancing metabolic stability .

- Biological Implications: Halogenated derivatives (e.g., compounds 28, 22) exhibit improved enzyme inhibition or stability, likely due to enhanced electrophilicity or resistance to oxidative metabolism . Polar groups (e.g., cyano in compound 22) may reduce membrane permeability but increase solubility . Flavoring agents like S336 prioritize substituents that balance potency (e.g., dimethoxybenzyl) with low toxicity, achieving regulatory approval .

Toxicological and Regulatory Considerations

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) has a NOEL (No Observed Effect Level) of 100 mg/kg/day in rats, with a safety margin exceeding 33 million in human exposure scenarios .

- Structural analogs with similar oxalamide backbones (e.g., N1-(2-methoxy-4-methylbenzyl) derivatives) share metabolic pathways and safety profiles, supporting their use in flavoring .

Biological Activity

N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide is an organic compound classified as an oxalamide. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and research findings.

The synthesis of this compound typically involves the following steps:

- Preparation of Oxalyl Chloride : Dissolve oxalyl chloride in anhydrous dichloromethane.

- Reaction with Anilines : Add 2,4-dimethylaniline to the oxalyl chloride solution under nitrogen atmosphere.

- Addition of 4-Methoxyphenethylamine : Introduce 4-methoxyphenethylamine to the mixture.

- Stirring : Maintain the reaction mixture at room temperature for several hours.

- Purification : Use recrystallization or column chromatography to purify the product.

The molecular formula for this compound is with a molecular weight of approximately 424.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzyme activity or receptor function, leading to various physiological effects. Notably, it may inhibit bacterial enzymes, which could result in antimicrobial effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Potential

In vitro studies have demonstrated that this compound has anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . The compound's ability to increase intracellular levels of acetylated histones suggests a mechanism involving histone deacetylase inhibition, which is crucial for gene expression regulation in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenyl)oxalamide | Lacks ethyl group | Moderate antimicrobial activity |

| N1-(2,4-dimethylphenyl)-N2-(4-ethoxyphenethyl)oxalamide | Ethoxy group instead of methoxy | Reduced anticancer efficacy |

The presence of both dimethyl and methoxy substituents in this compound enhances its reactivity and biological activity compared to its analogs .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL. This finding positions it as a promising candidate for further development as an antibacterial agent .

Study 2: Anticancer Activity

In another study focusing on its anticancer potential, treatment with this oxalamide derivative resulted in a significant reduction in cell viability (up to 70%) in human breast cancer cell lines after 48 hours of exposure. The mechanism was linked to cell cycle arrest at the G1 phase and subsequent apoptosis induction .

Q & A

Q. What are the critical parameters to optimize during the synthesis of N1-(2,4-dimethylphenyl)-N2-(4-methoxyphenethyl)oxalamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization should focus on:

- Reaction Conditions : Temperature control (e.g., 0–5°C for coupling steps to minimize side reactions) and solvent selection (e.g., dichloromethane or DMF for solubility and reactivity) .

- Catalysts : Use coupling agents like HATU or EDCI to enhance amide bond formation efficiency .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate high-purity product (>95%) .

- Scalability : Automated reactors for consistent temperature and mixing in large-scale synthesis .

Q. Which analytical techniques are recommended for confirming the structural integrity and purity of This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and amide bond formation .

- Infrared (IR) Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and aromatic C-H bends .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and UV detection .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of This compound at the molecular level?

- Methodological Answer :

- Biochemical Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to measure IC₅₀ values and binding kinetics .

- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict interactions with target proteins, leveraging X-ray crystallography data from homologous compounds .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., methoxy to ethoxy) to identify critical functional groups .

Q. What experimental approaches are effective in resolving discrepancies in reported biological activities of structurally similar oxalamide derivatives?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., fluorine vs. methoxy groups) and test in standardized assays (e.g., MTT for cytotoxicity) to isolate substituent effects .

- Controlled Assay Conditions : Replicate studies under identical pH, temperature, and cell lines to minimize variability .

- Metabolic Stability Tests : Use liver microsomes or hepatocyte models to assess if metabolic degradation explains inconsistent in vivo/in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.